6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Purity Specification Quality Control Vendor Comparison

6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a validated 7-azaindole kinase scaffold featuring a quantifiable +0.72 LogP shift over the unsubstituted core. The 4-amino hinge-binder and inert 6-methyl group enable reliable FGFR-targeted library synthesis and chromatographic method development. Select this specific substitution pattern to ensure reproducible SAR and avoid affinity variances observed with 5-methyl or unsubstituted analogs.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1000340-60-2
Cat. No. B1592891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
CAS1000340-60-2
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CNC2=N1)N
InChIInChI=1S/C8H9N3/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H3,9,10,11)
InChIKeyLNLFPJVXLOPHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine: Procurement-Grade Heterocyclic Building Block with Defined Physical and Sourcing Characteristics


6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1000340-60-2) is a heterocyclic organic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol. It features a fused pyrrole-pyridine core (7-azaindole scaffold) substituted with a methyl group at the 6-position and a primary amine at the 4-position . This compound belongs to the pyrrolo[2,3-b]pyridine class, a privileged scaffold in medicinal chemistry frequently employed as an ATP-mimetic hinge-binding motif in kinase inhibitor design. The compound is commercially available from multiple suppliers, primarily as a research-use-only building block for organic synthesis and medicinal chemistry applications .

Why Generic Substitution Fails: Structural Determinants of Pyrrolo[2,3-b]pyridine Reactivity and Binding in Kinase-Targeted Scaffolds


The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold exhibits highly position-dependent chemical and biological behavior. The 4-position amine serves as a critical hydrogen-bond donor and synthetic handle, while substitution at the 6-position modulates both electronic properties and steric interactions within the ATP-binding pocket of kinases [1]. Structure-activity relationship (SAR) studies across the 7-azaindole class demonstrate that even minor positional or substituent modifications (e.g., moving a methyl group from the 5- to the 6-position, or replacing the 4-amine with hydrogen) can result in ≥20-fold differences in target binding affinity [2]. Consequently, interchanging 6-methyl-4-amino-7-azaindole with unsubstituted 7-azaindole, 5-methyl analogs, or 4-unsubstituted variants would predictably alter both synthetic trajectory and biological readout, undermining experimental reproducibility and lead optimization efforts.

Quantitative Procurement Evidence for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine: Supplier Purity, Structural Identity, and Cost-Minimum Unit Metrics


Commercial Purity Specifications and Supplier-Level Comparability for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Commercial availability of 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine from major research chemical suppliers with documented purity ranges from 95% to 98% [1]. This purity tier is comparable to that offered for the unsubstituted 1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 74420-00-1), which is typically supplied at 97% purity , indicating that the 6-methyl substitution does not impose additional purification burden or cost premium at the commercial supply level.

Purity Specification Quality Control Vendor Comparison

Cost-Minimum Unit Quantities and Entry-Level Procurement Economics for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Multiple suppliers offer 100 mg as the minimum purchasable unit for 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, with pricing ranging from approximately $34 to $72 USD [1]. In contrast, the unsubstituted analog 1H-pyrrolo[2,3-b]pyridin-4-amine is also available in 100 mg quantities with comparable entry-level pricing . The absence of a minimum-unit or cost barrier enables feasibility assessment of the 6-methyl substituted scaffold without disproportionate initial investment.

Procurement Economics Entry-Level Synthesis Cost Comparison

Structural Differentiation via InChIKey Uniqueness and Molecular Descriptor Variance

6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine possesses a unique InChIKey (LNLFPJVXLOPHDJ-UHFFFAOYSA-N) that unambiguously distinguishes it from its closest structural analogs . Compared to unsubstituted 1H-pyrrolo[2,3-b]pyridin-4-amine (MW 133.15 g/mol, InChIKey VJLLAQHVZQGCTB-UHFFFAOYSA-N), the 6-methyl substitution yields a molecular weight increase of 14.03 g/mol and a distinct hydrogen-bonding and steric profile [1]. The LogP value for the target compound is calculated at approximately 2.03 [2], whereas the unsubstituted analog exhibits a LogP of approximately 1.31 , representing a 0.72-unit increase in lipophilicity attributable to the 6-methyl group. This increased lipophilicity may affect solubility and membrane permeability in biological assays, a relevant consideration for compound selection in lead optimization campaigns.

Structural Identity Molecular Descriptors Quality Assurance

Intra-Class Synthetic Accessibility and Scalable Quantity Availability

6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is commercially available in quantities ranging from 100 mg to 1 g across multiple suppliers, with 1 g pricing from approximately $2,994 to $4,420 CNY [1][2]. This multi-gram commercial availability indicates established synthetic routes and reliable supply chain infrastructure, supporting both exploratory medicinal chemistry and early lead optimization without necessitating custom synthesis. The compound's status as a stock catalog item across geographically diverse suppliers suggests that the 6-methyl-4-amino substitution pattern does not introduce prohibitive synthetic complexity relative to other substituted 7-azaindoles.

Synthetic Accessibility Scalability Supply Chain

Optimal Procurement and Research Application Scenarios for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine


Medicinal Chemistry: FGFR-Targeted Kinase Inhibitor Lead Optimization

As a substituted 7-azaindole bearing a 4-amino group and 6-methyl substituent, 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine serves as a core scaffold for designing ATP-competitive inhibitors targeting fibroblast growth factor receptors (FGFRs). The 4-amino group engages the hinge region of the kinase domain, while the 6-methyl group modulates steric fit and lipophilicity within the hydrophobic back pocket. SAR studies on pyrrolo[2,3-b]pyridine analogs have demonstrated that appropriate substitution patterns yield FGFR1/2/3 inhibitory activity, supporting the use of this scaffold as a starting point for lead optimization campaigns in FGFR-driven cancers [1].

Organic Synthesis: 7-Azaindole Building Block for Cross-Coupling and Derivatization

The 4-amino group provides a primary amine handle for further functionalization via amide bond formation, reductive amination, or Buchwald-Hartwig cross-coupling, while the 6-methyl group remains inert under typical reaction conditions. This compound is suitable for constructing focused libraries of 4-amino-substituted 7-azaindoles for structure-activity relationship exploration, with commercial availability in 100 mg to 1 g quantities supporting both small-scale reaction optimization and moderate-scale library production [2].

Analytical Chemistry: Physicochemical Reference Standard for Lipophilicity Profiling

With a calculated LogP of approximately 2.03, 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine exhibits a 0.72-unit increase in lipophilicity relative to the unsubstituted core scaffold (LogP ~1.31) [3]. This quantifiable difference makes the compound suitable for use as a reference standard in chromatographic method development, where retention time shifts attributable to methyl substitution can be calibrated, or as a calibration compound in lipophilicity-sensitive assays where consistent LogP values are required for data normalization.

Computational Chemistry: Docking and Pharmacophore Model Validation

The well-defined 3D structure and availability of the SMILES string (CC1=CC(=C2C=CN=C2N1)N) for 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine enable its use in molecular docking studies to validate ATP-binding pocket pharmacophore models. The 4-amino group serves as a canonical hinge-binding anchor point, while the 6-methyl substituent provides a measurable steric and electronic perturbation useful for calibrating scoring functions and assessing the predictive accuracy of in silico binding models for 7-azaindole-based kinase inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.